

DNP-PEG6-acid molecular weight and formula

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Compound of Interest

Compound Name: **DNP-PEG6-acid**

Cat. No.: **B1192579**

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In-Depth Technical Guide: DNP-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and a common application of **DNP-PEG6-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery systems, and various research applications.

Core Properties of DNP-PEG6-acid

DNP-PEG6-acid is a versatile molecule featuring a 2,4-dinitrophenyl (DNP) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. The DNP moiety allows for detection and purification, while the PEG spacer enhances aqueous solubility and reduces steric hindrance. The carboxylic acid provides a reactive handle for covalent attachment to primary amine groups on biomolecules.

Quantitative Data Summary

The fundamental properties of **DNP-PEG6-acid** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Weight	519.5 g/mol	[1] [2]
Chemical Formula	C ₂₁ H ₃₃ N ₃ O ₁₂	[1]
Purity	Typically ≥95%	[1]
Storage Condition	-20°C, desiccated	[1]

Experimental Protocol: Amine Conjugation via EDC/NHS Chemistry

The terminal carboxylic acid of **DNP-PEG6-acid** can be conjugated to primary amines (e.g., on proteins, antibodies, or peptides) through the formation of a stable amide bond. A common and efficient method involves a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials Required:

- **DNP-PEG6-acid**
- Amine-containing molecule (e.g., protein)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Purification system (e.g., dialysis, size-exclusion chromatography)

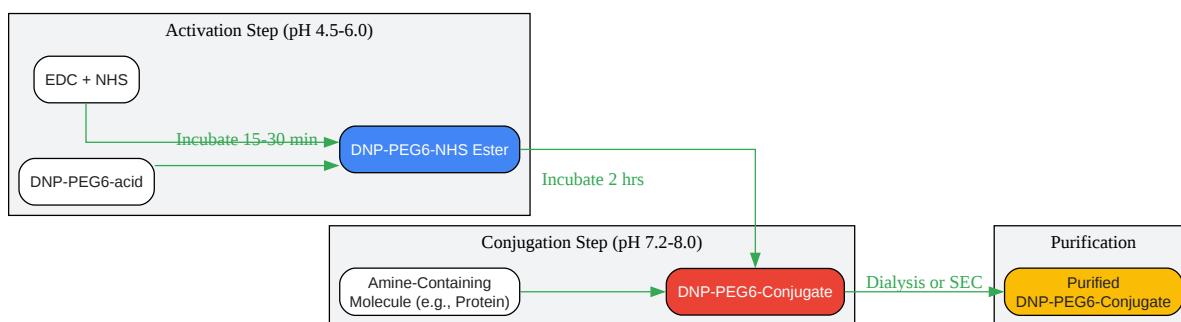
Detailed Methodology:

- Reagent Preparation:
 - Equilibrate **DNP-PEG6-acid**, EDC, and NHS to room temperature before opening.
 - Prepare a stock solution of **DNP-PEG6-acid** in anhydrous DMF or DMSO.
 - Prepare the amine-containing molecule in the Coupling Buffer.
- Activation of **DNP-PEG6-acid**:
 - Dissolve **DNP-PEG6-acid** in Activation Buffer.
 - Add EDC and NHS to the **DNP-PEG6-acid** solution. A typical molar ratio is 1:2:4 (**DNP-PEG6-acid:EDC:NHS**).
 - Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate. The activation reaction is most efficient at a pH between 4.5 and 7.2.
- Conjugation to the Amine-Containing Molecule:
 - Add the activated DNP-PEG6-NHS ester solution to the solution of the amine-containing molecule.
 - The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching of the Reaction:
 - Add Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS-ester and reacting with any remaining EDC.
- Purification of the Conjugate:

- Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method to isolate the DNP-PEG6-conjugated molecule.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioconjugation of an amine-containing molecule with **DNP-PEG6-acid** using EDC/NHS chemistry.



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Caption: Bioconjugation workflow for **DNP-PEG6-acid**.

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References

- 1. DNP-PEG6-acid | BroadPharm [broadpharm.com]
- 2. DNP PEG, DNP linker, PEG reagent | BroadPharm [broadpharm.com]

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